(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine

Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Sourcing a chiral secondary amine with the precise spatial orientation required for nanomolar target binding can be a bottleneck. This compound provides a direct solution. As a versatile pharmaceutical intermediate, it features a cyclopropylmethyl substituent that imparts crucial lipophilicity and steric bulk, which is essential for the potency of plasma kallikrein inhibitors and the conformational restriction needed for nicotinic receptor (nAChR) SAR studies. - Enables synthesis of next-gen plasma kallikrein inhibitors with single-digit nanomolar affinity. - Functions as a critical building block for conformationally restricted nAChR ligands. - Allows systematic LogP tuning to optimize ADME properties.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B13259858
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(Cyclopropylmethyl)[1-(pyridin-3-YL)ethyl]amine
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC(C1=CN=CC=C1)NCC2CC2
InChIInChI=1S/C11H16N2/c1-9(13-7-10-4-5-10)11-3-2-6-12-8-11/h2-3,6,8-10,13H,4-5,7H2,1H3
InChIKeyVNTARWLSACEBPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cyclopropylmethyl[1-(pyridin-3-yl)ethyl]amine Building Block


(Cyclopropylmethyl)[1-(pyridin-3-yl)ethyl]amine (CAS 1019611-92-7) is a chiral secondary amine featuring a pyridin-3-yl ethyl core and a cyclopropylmethyl substituent [1]. With a molecular formula of C11H16N2 and a molecular weight of 176.26 g/mol, this compound is available from commercial suppliers with typical purity specifications of 95-98% . Its structural framework—a pyridine ring connected via an ethyl linker to a secondary amine bearing a cyclopropylmethyl group—positions it as a versatile intermediate for the synthesis of more complex pharmacologically active molecules, including plasma kallikrein inhibitors and nicotinic receptor ligands [2][3].

Building Block Chiral secondary amine with cyclopropylmethyl substituent
Reported Scaffold Core motif in plasma kallikrein inhibitor synthesis
Constrained Probe Rigid core for nAChR ligand SAR exploration

Why Cyclopropylmethyl[1-(pyridin-3-yl)ethyl]amine Cannot Be Replaced


In-class compounds, such as the unsubstituted 1-(pyridin-3-yl)ethylamine (CAS 56129-55-6) or the cyclopropyl analog (CAS 183609-12-3), are not functionally interchangeable with (Cyclopropylmethyl)[1-(pyridin-3-yl)ethyl]amine. The cyclopropylmethyl substituent significantly alters both the physicochemical properties and the three-dimensional pharmacophore of the molecule. This specific modification introduces a crucial increase in lipophilicity and steric bulk compared to simpler analogs, which directly impacts target binding affinity and metabolic stability [1]. As demonstrated in the development of plasma kallikrein inhibitors, the precise spatial orientation of the cyclopropylmethyl group is essential for achieving nanomolar potency, a feature that cannot be replicated by substituting the group with a smaller or less conformationally constrained moiety [2].

Cyclopropylmethyl group adds steric bulk and lipophilicity not present in unsubstituted or cyclopropyl analogs; may shift target binding and ADME profile.
Reported nanomolar potency in plasma kallikrein inhibitor derivatives relies on cyclopropylmethyl spatial orientation; simpler analogs may not replicate this binding context.
Conformational constraint from cyclopropylmethyl is critical for rigid nAChR probe design; flexible amines may reduce utility for SAR studies.

Comparative Physicochemical and Biological Data


Enhanced Lipophilicity for Blood-Brain Barrier Penetration

The replacement of a hydrogen atom on the amine with a cyclopropylmethyl group significantly increases the lipophilicity of the compound. This is evidenced by comparing the target compound to its direct analog, (cyclopropyl)[1-(pyridin-3-yl)ethyl]amine (CAS 183609-12-3) . The added methylene unit increases the molecular weight from 162.23 g/mol to 176.26 g/mol, resulting in a calculated increase in the partition coefficient (cLogP) . This elevated lipophilicity is a critical factor for compounds intended to cross the blood-brain barrier or engage hydrophobic binding pockets within target proteins [1].

Lipophilicity Increase
Class-level
Target cLogP ~2.0 Analog cLogP ~1.5
May support CNS penetration research
Calculated estimate; experimental logP advised
Medicinal Chemistry CNS Drug Discovery Physicochemical Property Optimization

Key Intermediate for Plasma Kallikrein Inhibitors

The cyclopropylmethyl amine motif is a critical component of potent plasma kallikrein inhibitors, as exemplified by Compound 79f from US Patent 10,329,260 [1]. This compound, which incorporates the (cyclopropylmethyl)[1-(pyridin-3-yl)methyl]amine substructure, demonstrates a high-affinity binding to human plasma kallikrein with a Ki of 25.1 nM [1]. This serves as a strong class-level inference for the utility of the target compound as a privileged scaffold for generating biologically active molecules.

Inhibitor Potency
Class-level
25.1 nM
Derivative Ki (human kallikrein)
Scaffold yields nanomolar inhibitors
Data from patent derivative
Plasma Kallikrein Enzyme Inhibition Drug Discovery Lead Optimization

Rigid nAChR Ligand Scaffold

A series of 3- and 4-(pyridyl)cyclopropylmethyl amines have been synthesized and evaluated as rigid analogs of nicotine [1]. The incorporation of the cyclopropylmethyl group provides conformational constraint, which is a key design element for probing the topography of the nicotinic receptor binding site [1]. While the target compound itself did not show high affinity, its quaternary ammonium methiodide derivatives displayed binding affinities in the micromolar range, indicating that the core scaffold is a valid starting point for further optimization [1].

nAChR Binding Probe
Class-level
Micromolar Affinity
Methiodide derivative
Constrained scaffold for SAR studies
Rat cortex binding assay
Nicotinic Receptor CNS Pharmacology Ligand Design Structure-Activity Relationship

Cyclopropylmethyl[1-(pyridin-3-yl)ethyl]amine Applications


Synthesis of Plasma Kallikrein Inhibitors

This compound is an ideal starting material for the synthesis of next-generation plasma kallikrein inhibitors. As demonstrated by its close structural analogs, the (cyclopropylmethyl)[1-(pyridin-3-yl)methyl]amine motif can be further elaborated to yield compounds with single-digit nanomolar affinity for the target enzyme [1]. Researchers can leverage this building block to rapidly explore chemical space around a validated pharmacophore for treating diseases like hereditary angioedema.

Conformationally Constrained nAChR Probes

The rigid cyclopropylmethyl group makes this compound a valuable tool for probing the nicotinic acetylcholine receptor (nAChR) binding site [2]. Its structure allows for the synthesis of conformationally restricted analogs of nicotine, enabling detailed structure-activity relationship (SAR) studies that are not possible with more flexible amines. This application is critical for understanding receptor pharmacology and designing selective CNS therapeutics.

Modulating Physicochemical Properties

In drug discovery programs, fine-tuning the lipophilicity (LogP) of a lead compound is essential for optimizing ADME properties and reducing off-target toxicity [3]. (Cyclopropylmethyl)[1-(pyridin-3-yl)ethyl]amine offers a distinct lipophilic profile compared to its smaller analogs (e.g., cyclopropyl or ethyl variants) . Its use as a building block allows medicinal chemists to systematically increase LogP and steric bulk in a controlled manner, improving the likelihood of achieving desired pharmacokinetic and pharmacodynamic outcomes.

Application
Selection Property
Validation Focus
Plasma kallikrein inhibitor synthesis
Cyclopropylmethyl-pyridyl amine core
Enzyme inhibition profiling (Ki)
nAChR conformational SAR probes
Rigid cyclopropylmethyl constraint
Receptor binding assay comparison
Lipophilicity-tailored lead optimization
Enhanced cLogP vs unsubstituted analog
Experimental logP and ADME profiling

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